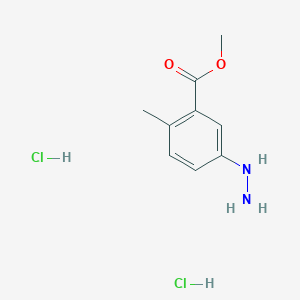

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Description

Properties

IUPAC Name |

methyl 5-hydrazinyl-2-methylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;;/h3-5,11H,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIXKJNCVHQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves several steps. The starting material is usually methyl 2-methylbenzoate , which undergoes a series of reactions to introduce the hydrazinyl group at the 5-position. The reaction conditions often include the use of hydrazine hydrate as a reagent, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality. The final product is purified through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Various electrophiles can be used in substitution reactions, with conditions tailored to the specific reaction.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted benzoates , depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to interact with various enzymes and proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Methyl 5-Chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)

- Structural Differences : Replaces the methyl group at position 5 with chlorine.

- Physicochemical Properties: Molecular Formula: C₈H₉ClN₂O₂ (vs. C₉H₁₂N₂O₂·2HCl for the target compound). Synthesis: Both compounds likely undergo similar hydrazine substitution reactions, followed by dihydrochloride salt formation for solubility enhancement .

Methyl 5-Chloro-2-hydroxybenzoate (CAS 4068-78-4)

- Functional Group Variation : Hydroxyl group instead of hydrazinyl at position 2.

- Applications: Used as an intermediate in organic synthesis. The hydroxyl group facilitates hydrogen bonding, increasing crystallinity but reducing solubility in non-polar solvents compared to hydrazinyl derivatives .

- Lipophilicity : LogP values for hydroxyl derivatives are typically higher than hydrazinyl analogs due to reduced polarity .

Xanthone Derivatives with Piperazine Moieties (e.g., HBK-5)

- Core Structure : Xanthone vs. benzoate, but both feature dihydrochloride salts.

- Solubility Enhancement : Protonation of piperazine nitrogens in HBK-5 mirrors the dihydrochloride salt strategy used for the target compound, improving aqueous solubility for biological testing .

- Biological Activity : HBK-5 exhibits antidepressant-like effects, suggesting that hydrazinyl and piperazine moieties may influence pharmacological profiles .

Salt Formation and Solubility

- Dihydrochloride Salts: Compounds like 5-Amino-2-methylbenzothiazole dihydrochloride () and HBK-5 () utilize dihydrochloride salts to enhance water solubility. This aligns with the synthesis of the target compound, where hydrochloric acid is used to protonate basic sites .

- Stability : Hydrogen bonding patterns in dihydrochloride salts (e.g., benzimidazole derivatives in ) may stabilize crystal structures, as analyzed via graph set theory ().

Analytical Methods

- Lipophilicity and pKa : Reverse-phase HPLC (RP-HPLC) and capillary electrophoresis () are standard for determining logP and dissociation constants. These methods could differentiate hydrazinyl derivatives (more polar) from chloro or methoxy analogs.

- Crystallography : Tools like SHELX () and WinGX () enable structural validation, critical for comparing hydrogen bonding and salt conformations .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Substituents (Position) | Solubility (Water) | logP (RP-HPLC) | Key Application |

|---|---|---|---|---|---|

| Methyl 5-hydrazinyl-2-methylbenzoate·2HCl | C₉H₁₂N₂O₂·2HCl | 5-Hydrazinyl, 2-Methyl | High (salt form) | ~1.2 (estimated) | Pharmaceutical intermediate |

| Methyl 5-chloro-2-hydrazinylbenzoate | C₈H₉ClN₂O₂ | 5-Chloro, 2-Hydrazinyl | Moderate | ~1.8 | Chemical synthesis |

| Methyl 5-chloro-2-hydroxybenzoate | C₈H₇ClO₃ | 5-Chloro, 2-Hydroxy | Low | ~2.5 | Organic intermediate |

| HBK-5 (Xanthone derivative) | C₂₀H₂₂Cl₂N₄O₂ | Piperazine, Chlorine | High (salt form) | ~0.9 | Antidepressant research |

Biological Activity

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12Cl2N4O2

- Molecular Weight : Approximately 180.20 g/mol

The compound features a hydrazine functional group, which is critical for its reactivity and biological interactions. Its synthesis typically involves the reduction of methyl 5-nitro-2-methylbenzoate using hydrazine hydrate under reflux conditions in solvents like ethanol or methanol.

This compound exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

- Interaction with Nucleic Acids : The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways crucial for tumor growth.

- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, this compound may enhance the efficacy of treatment in certain breast cancer subtypes, particularly those resistant to conventional therapies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been documented:

- Broad-Spectrum Activity : Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, indicating its utility in developing new antimicrobial therapies.

Research Findings and Case Studies

Q & A

Q. Purity Optimization :

- Recrystallization : Use ethanol/water mixtures to remove unreacted hydrazine or byproducts.

- HPLC Purification : Employ reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) for ≥98% purity.

- Salt Stability : Monitor pH during HCl addition to avoid over-acidification, which can degrade the hydrazinyl group .

Q. Table 1: Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | H₂SO₄/MeOH, reflux, 6h | 85 | 90 |

| Hydrazine Substitution | NH₂NH₂·H₂O, EtOH, 80°C, 12h | 70 | 85 |

| Salt Formation | HCl (g), EtOH, 0°C, 2h | 90 | 95 |

How should researchers characterize the structural integrity of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 3.8 ppm for methoxy group).

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding using SHELX software (e.g., SHELXL-2018 for refinement). Key metrics: R-factor < 5%, wR₂ < 12% .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~18.5% for dihydrochloride).

Advanced Tip : Use graph-set analysis (e.g., SHELXPRO ) to classify hydrogen-bonding motifs (e.g., N–H···Cl⁻ interactions) and predict solubility .

What strategies resolve contradictory biological activity data for hydrazinyl derivatives across assay systems?

Advanced Research Question

Contradictions often arise from:

- Assay Conditions : pH-dependent solubility (e.g., hydrazine group protonation in acidic media).

- Metabolite Interference : Hepatic S9 fractions may degrade the compound in cytotoxicity assays.

Q. Methodological Solutions :

Orthogonal Assays : Compare results from in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) systems.

Solubility Profiling : Use DMSO/PBS mixtures and dynamic light scattering (DLS) to quantify aggregation.

Metabolite Screening : Incubate with liver microsomes and analyze via LC-MS to identify degradation products .

How can hydrogen bonding patterns inform crystal engineering strategies for this compound?

Advanced Research Question

Hydrogen bonding governs crystal packing and stability:

- Graph-Set Analysis : Classify motifs (e.g., C(6) chains from N–H···O=C interactions).

- SHELX Refinement : Optimize hydrogen-bond geometry (e.g., d(N···O) = 2.8–3.0 Å, θ = 150–170°*).

Q. Table 2: Hydrogen-Bond Parameters

| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H···Cl⁻ | 3.1 | 155 | C(4) |

| O–H···O=C | 2.9 | 165 | D(2) |

These patterns predict solubility and stability under humid conditions .

What computational methods predict the reactivity of the hydrazinyl group in synthetic modifications?

Advanced Research Question

- Molecular Mechanics (MM2) : Model steric effects during hydrazine substitution (e.g., gauche interactions in transition states).

- DFT Calculations : Optimize reaction pathways (e.g., B3LYP/6-31G* level) for nucleophilic attack on halogenated precursors.

Q. Key Parameters :

- Activation energy (< 25 kcal/mol for feasible reactions).

- Charge distribution on the benzoate ring (Mulliken analysis) .

How does the hydrochloride salt form influence solubility and pharmacokinetic profiling?

Advanced Research Question

- Solubility : The dihydrochloride form increases water solubility (e.g., >50 mg/mL in PBS) compared to the free base.

- Pharmacokinetics : Enhanced bioavailability due to improved dissolution in gastrointestinal fluid.

Q. Table 3: Solubility Data

| Solvent | Free Base (mg/mL) | Dihydrochloride (mg/mL) |

|---|---|---|

| Water | <1 | 55 |

| Ethanol | 10 | 30 |

Salt dissociation in physiological media must be quantified via pH-solubility profiling .

What are the critical handling and storage protocols to ensure compound stability?

Basic Research Question

- Storage : Desiccator at –20°C under argon; avoid moisture (hygroscopic).

- Handling : Use gloveboxes (O₂ < 1 ppm) to prevent oxidation of the hydrazinyl group.

- Degradation Signs : Discoloration (yellow → brown) indicates hydrazine decomposition .

How can researchers validate synthetic intermediates using impurity profiling?

Advanced Research Question

- HPLC-MS : Detect byproducts (e.g., N-methylated derivatives) with a BEH C18 column (0.1% formic acid gradient).

- Reference Standards : Compare retention times with commercially available impurities (e.g., EP-grade dihydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.